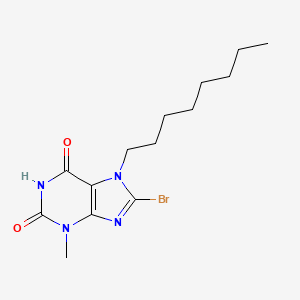
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as BMDP and belongs to the family of purine derivatives.
Mécanisme D'action
The mechanism of action of BMDP is not fully understood, but it is believed to act as an inhibitor of the adenosine receptor. Adenosine is a neurotransmitter that plays a critical role in the regulation of various physiological processes, including sleep, pain, and inflammation. By inhibiting the adenosine receptor, BMDP may modulate these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
BMDP has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. BMDP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, BMDP has been found to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BMDP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of BMDP is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body. Additionally, the mechanism of action of BMDP is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BMDP in scientific research. One area of interest is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. BMDP may also be used to study the role of adenosine in various physiological processes and to develop new therapies for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of BMDP and its potential therapeutic applications.
Conclusion:
In conclusion, BMDP is a synthetic compound that has been widely used in scientific research due to its unique properties. Its high purity and stability make it an ideal candidate for testing the efficacy and safety of new drugs. BMDP has been found to have a range of biochemical and physiological effects, including anti-cancer, cognitive-enhancing, anti-inflammatory, and analgesic effects. While there are some limitations to the use of BMDP in lab experiments, there are several future directions for its use in the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of BMDP involves the reaction of 8-bromotheophylline with 3-methyl-7-octanone in the presence of sodium hydride. The resulting product is then purified by recrystallization using a solvent such as ethanol. This method provides a high yield of pure BMDP, making it suitable for scientific research.
Applications De Recherche Scientifique
BMDP has been extensively used in scientific research as a reference compound for the development of new drugs. Its unique structure and properties make it an ideal candidate for testing the efficacy and safety of new drugs. BMDP has been used in the development of drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
8-bromo-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-3-4-5-6-7-8-9-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-9H2,1-2H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJDLJLRNKFWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2439230.png)
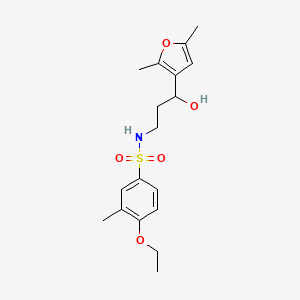
![N-(2-cyclohex-1-en-1-ylethyl)-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2439233.png)

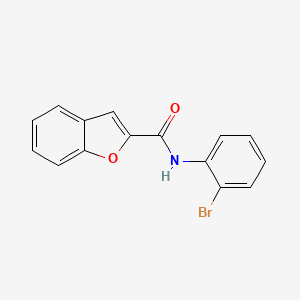
![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2439237.png)
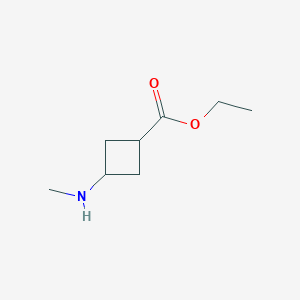
![ethyl 6-acetyl-2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2439239.png)
![3-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2439240.png)
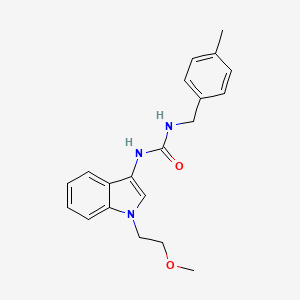


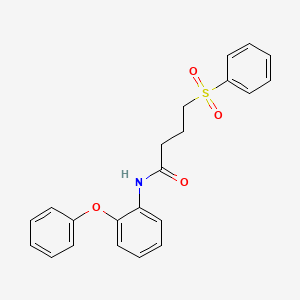
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2439251.png)